

Physical and chemical properties of "4-Amino-1-methylpyrrolidin-2-one"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-1-methylpyrrolidin-2-one

Cat. No.: B3021762

[Get Quote](#)

An In-Depth Technical Guide to **4-Amino-1-methylpyrrolidin-2-one**

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview of **4-Amino-1-methylpyrrolidin-2-one**. As a functionalized lactam, this molecule represents a versatile scaffold and building block in the synthesis of complex chemical entities. This document moves beyond a simple recitation of data, offering insights into the causality behind its properties and practical guidance for its use in a laboratory setting. Our objective is to deliver an authoritative resource grounded in established scientific principles, enabling informed decisions in research and development.

Molecular Profile and Chemical Identity

4-Amino-1-methylpyrrolidin-2-one is a derivative of N-methylpyrrolidone (NMP), featuring a primary amine group at the 4-position of the pyrrolidinone ring. This substitution introduces a key functional handle for further chemical modification, significantly expanding its utility beyond that of the parent solvent.

- IUPAC Name: **4-amino-1-methylpyrrolidin-2-one**
- Synonyms: 4-Amino-1-methyl-2-pyrrolidinone[1]
- CAS Number: 933744-16-2[2]

- Molecular Formula: C₅H₁₀N₂O[1][3]
- Molecular Weight: 114.15 g/mol [1][3]
- InChI Key: WBYJZPAHGAGMQX-UHFFFAOYSA-N[4]

The presence of both a lactam (a cyclic amide) and a primary amine makes this a bifunctional molecule with distinct reactive centers, which will be explored in Section 4.0.

Caption: Structure of **4-Amino-1-methylpyrrolidin-2-one**.

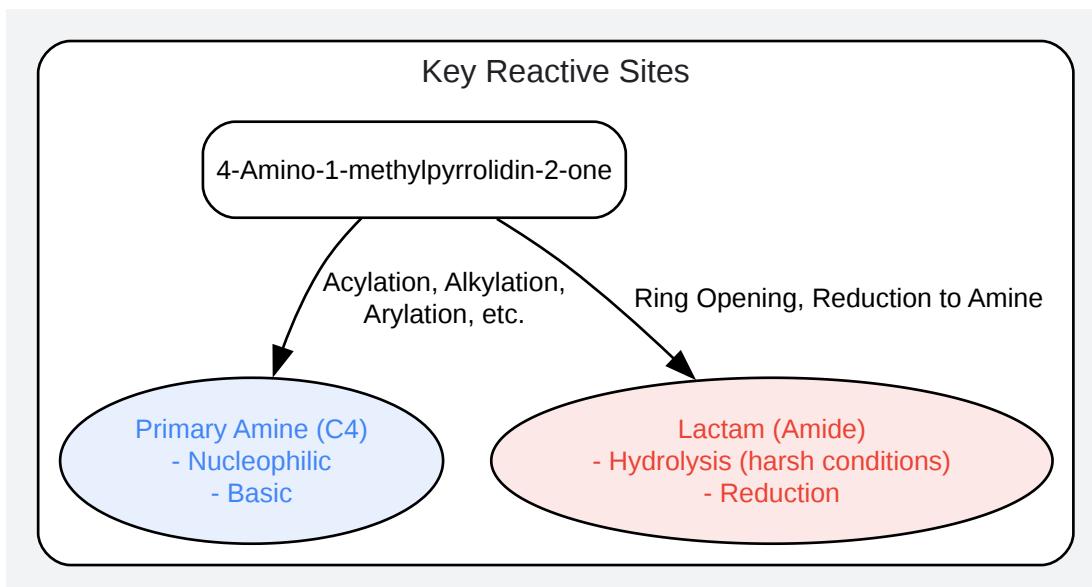
Physicochemical Characteristics

The physical properties of a compound are critical determinants of its behavior in various experimental settings, from reaction solvent selection to formulation and bioavailability. The introduction of the polar amino group onto the N-methylpyrrolidone scaffold is expected to influence properties such as boiling point and solubility.

Property	Value	Source
Physical Form	Semi-Solid	
Boiling Point	241.0 ± 33.0 °C (at 760 mmHg)	[1]
Density	1.1 ± 0.1 g/cm ³	[1]
Flash Point	99.6 ± 25.4 °C	[1]
LogP (Octanol/Water)	-1.44	[1]
Vapor Pressure	0.0 ± 0.5 mmHg at 25°C	[1]

Expert Insights: The high boiling point is characteristic of polar, hydrogen-bonding capable molecules like this one. The negative LogP value of -1.44 indicates a high degree of hydrophilicity.[1] This suggests excellent solubility in polar protic solvents like water and alcohols, a crucial factor for its use in aqueous reaction media or biological assays. However, this hydrophilicity might present challenges for purification via normal-phase chromatography, where reverse-phase techniques would be more appropriate.

Spectroscopic Signature for Structural Verification


Accurate characterization is the bedrock of chemical research. The following spectroscopic data are predicted based on the known structure and are essential for confirming the identity and purity of **4-Amino-1-methylpyrrolidin-2-one**. Spectroscopic data sets, including ^1H NMR, ^{13}C NMR, IR, and MS, are available for reference.^[4]

- ^1H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the N-methyl group (a singlet), the protons on the pyrrolidinone ring (multiplets), and the exchangeable protons of the primary amine group (a broad singlet). The diastereotopic nature of the protons adjacent to the chiral center at C4 will likely result in complex splitting patterns for the ring protons.
- ^{13}C NMR (Carbon NMR): The spectrum should reveal five distinct carbon signals: one for the N-methyl group, three for the carbons within the pyrrolidinone ring, and one for the carbonyl carbon, which will be the most downfield signal.
- IR (Infrared) Spectroscopy: Key vibrational bands are anticipated. A strong, sharp absorption around 1680 cm^{-1} corresponding to the C=O stretch of the lactam is a primary identifier. The N-H stretching of the primary amine will appear as two distinct bands in the $3300\text{-}3500\text{ cm}^{-1}$ region, while N-H bending vibrations will be visible around 1600 cm^{-1} .
- MS (Mass Spectrometry): The mass spectrum should show a molecular ion (M^+) peak corresponding to the molecular weight of 114.15. Fragmentation patterns would likely involve the loss of the amino group or cleavage of the pyrrolidinone ring.

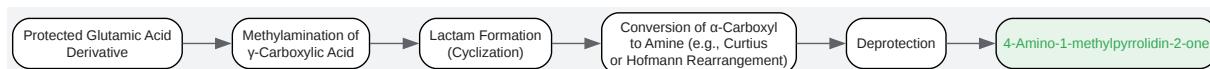
Chemical Properties and Reactivity Profile

The reactivity of **4-Amino-1-methylpyrrolidin-2-one** is governed by its two primary functional groups: the nucleophilic primary amine and the stable lactam.

Reactive Sites:

[Click to download full resolution via product page](#)

Caption: Reactivity map of the core functional groups.


- Primary Amine: The amino group at the C4 position is the most reactive site for electrophilic attack. It behaves as a typical primary amine and will readily undergo:
 - Acylation: Reaction with acyl chlorides or anhydrides to form amides.
 - Alkylation/Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines.
 - Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
 - Salt Formation: As a base, it will react with acids to form ammonium salts.
- Lactam (Cyclic Amide): The lactam is significantly less reactive than the primary amine. Amides are generally stable, but the ring can be opened under forcing conditions:
 - Hydrolysis: Strong acidic or basic conditions at elevated temperatures can hydrolyze the amide bond, yielding the corresponding 4,N-methyl-diaminobutanoic acid.^[5]

- Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactam carbonyl to a methylene group, yielding 4-amino-1-methylpyrrolidine.

Stability and Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.^[3] Due to its basic nature, it should be kept away from strong oxidizing agents and strong acids.

Conceptual Synthetic Workflow

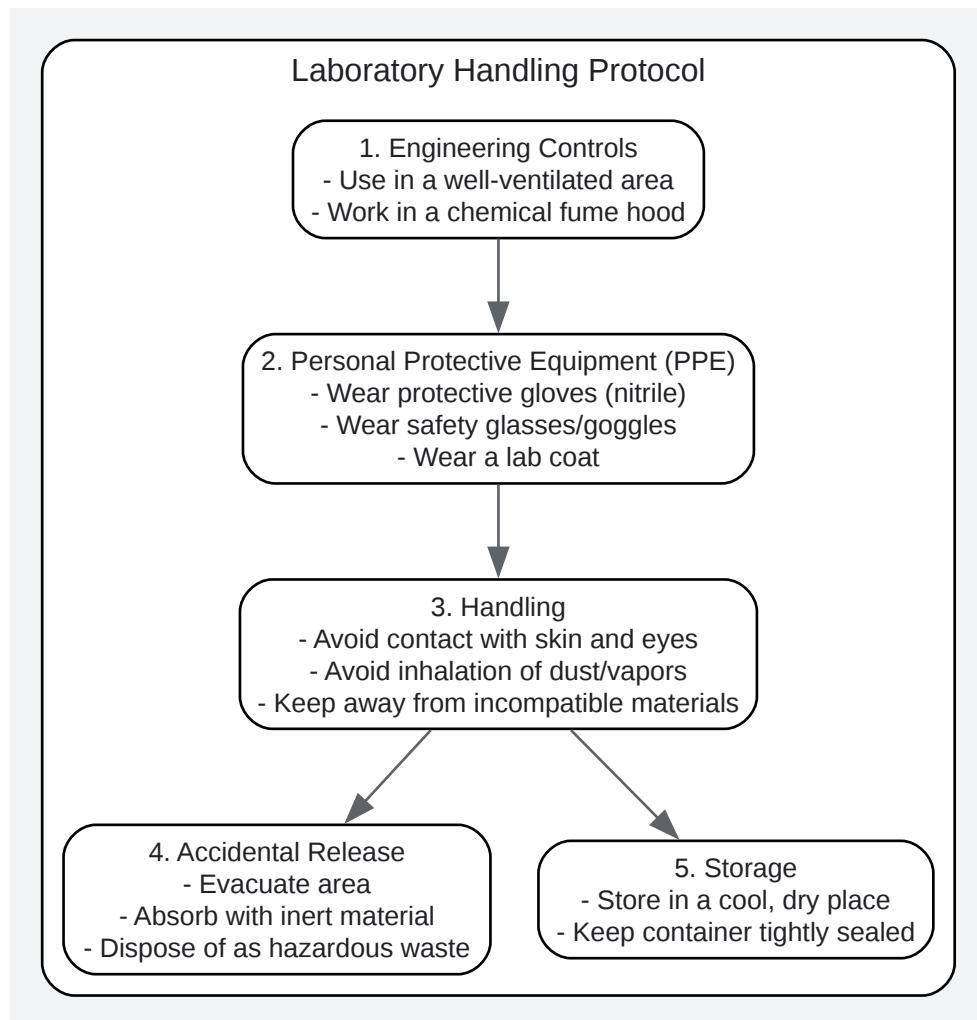
While multiple synthetic routes are possible, a common strategy for constructing such a molecule involves the modification of a readily available starting material. A plausible approach could start from a derivative of glutamic acid or a related precursor, followed by cyclization and functional group manipulation.

[Click to download full resolution via product page](#)

Caption: A potential synthetic pathway to the target molecule.

This conceptual workflow highlights a logical sequence for synthesis, emphasizing the strategic installation of the required functional groups. Each step would require careful selection of reagents and optimization of reaction conditions to ensure high yield and purity.

Safety, Handling, and First Aid Protocols


Adherence to safety protocols is non-negotiable. Based on available safety data, **4-Amino-1-methylpyrrolidin-2-one** is classified with specific hazards that demand careful handling.

Hazard Identification:

- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Safe Handling Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-1-methyl-2-pyrrolidinone | CAS#:770706-26-8 | Chemsr [chemsrc.com]
- 2. Hit2Lead | 4-amino-1-methylpyrrolidin-2-one | CAS# 933744-16-2 | MFCD09971175 | BB-4014078 [hit2lead.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 4-amino-1-methylpyrrolidin-2-one(SALTDATA: FREE)(933744-16-2) 1H NMR [m.chemicalbook.com]
- 5. N-Methyl-2-pyrrolidone | 872-50-4 [chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of "4-Amino-1-methylpyrrolidin-2-one"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021762#physical-and-chemical-properties-of-4-amino-1-methylpyrrolidin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com